Phenoxymethylpenilloic Acid (Mixture of Diastereomers)

β-Lactamase inhibition Antibiotic resistance research Enzyme kinetics

EP impurity profiling of phenoxymethylpenicillin demands the correct penilloic acid standard; benzylpenilloic acid (CAS 501-34-8) is not interchangeable due to differing side-chain chemistry and Ph. Eur. monograph requirements. • Official EP Impurity F: Mandatory reference standard for HPLC/UPLC batch release testing. • β-Lactamase probe: Reversible competitive inhibitor of β-lactamase I (Bacillus cereus) with Ki lower than corresponding penicilloic acid. • Diastereomeric mixture: Confirmed by 270 MHz NMR; unambiguous chromatographic signature distinct from other penicillin impurities. • Residue monitoring: Preferred analytical standard (MET02) for penicillin V detection in meat per Giménez-López et al. (2024); superior MS signal intensity and thermal stability vs. penicilloic acid. • Stability testing: Dominant terminal degradation marker under ICH Q1A acidic forced degradation (pH 2, elevated temperature).

Molecular Formula C15H20N2O4S
Molecular Weight 324.4 g/mol
CAS No. 4847-29-4
Cat. No. B014746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenoxymethylpenilloic Acid (Mixture of Diastereomers)
CAS4847-29-4
Synonyms5,5-Dimethyl-2-[[(2-phenoxyacetyl)amino]methyl]-4-thiazolidinecarboxylic Acid;  Penilloic Acid V; 
Molecular FormulaC15H20N2O4S
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCC1(C(NC(S1)CNC(=O)COC2=CC=CC=C2)C(=O)O)C
InChIInChI=1S/C15H20N2O4S/c1-15(2)13(14(19)20)17-12(22-15)8-16-11(18)9-21-10-6-4-3-5-7-10/h3-7,12-13,17H,8-9H2,1-2H3,(H,16,18)(H,19,20)
InChIKeyNABJOXIJXQOSPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenoxymethylpenilloic Acid (Mixture of Diastereomers) CAS 4847-29-4: Procurement-Relevant Identity and Class Placement


Phenoxymethylpenilloic acid (CAS 4847-29-4) is a thiazolidine-4-carboxylic acid derivative and the decarboxylated degradation product of phenoxymethylpenicillin (penicillin V) [1]. It exists as a mixture of diastereomers due to epimerization at the C-5 position during formation [2]. Classified as Phenoxymethylpenicillin EP Impurity F (Penilloic Acid V), it serves a dual role: a required reference standard for pharmaceutical impurity profiling and a reversible competitive inhibitor of β-lactamase I (penicillinase) from Bacillus cereus . Its molecular formula is C₁₅H₂₀N₂O₄S with a molecular weight of 324.40 g/mol and a reported melting point of 146–148 °C [3].

Pharmacopoeial impurity reference standard: Designated EP Impurity F for phenoxymethylpenicillin; diastereomeric mixture confirmed by 270 MHz NMR.
Non-β-lactam β-lactamase I probe: Reversible competitive inhibitor of Bacillus cereus β-lactamase I; supports mechanistic studies of inhibitor scaffolds lacking the β-lactam ring.

Why Generic Substitution of Penicillin Degradation Impurity Standards Fails: Differentiation of Phenoxymethylpenilloic Acid CAS 4847-29-4 from In-Class Analogs


Penicillin degradation products are not interchangeable as analytical reference materials, β-lactamase probes, or biomarker candidates. Phenoxymethylpenilloic acid differs from its closest structural analog, phenoxymethylpenicilloic acid, by loss of one carboxyl group and epimerization at C-5, producing a diastereomeric mixture [1]. This structural difference creates a quantifiable divergence in β-lactamase I inhibitory potency and analytical signal intensity. Further, benzylpenilloic acid (derived from penicillin G) carries a phenylacetyl side chain rather than the phenoxyacetyl moiety, altering chromatographic retention and mass spectrometric fragmentation patterns [2]. Selecting the correct penilloic acid standard is therefore critical for method specificity, impurity traceability, and biomarker reliability.

Penicilloic acid
Penicilloic acid analogs (e.g., phenoxymethylpenicilloic acid) show higher Ki and weaker MS signal intensity; analytical sensitivity and enzyme inhibition profiles may not transfer.
Benzylpenilloic acid
Benzylpenilloic acid carries a phenylacetyl side chain, altering chromatographic retention and EP monograph assignment; not interchangeable for phenoxymethylpenicillin impurity profiling.
Diastereomeric mixture
The C-5 epimer composition is an intrinsic identity feature; single-isomer or non-epimerizable analogs cannot replicate this NMR-resolvable marker.

Procurement-Grade Quantitative Differentiation Evidence for Phenoxymethylpenilloic Acid (Mixture of Diastereomers) CAS 4847-29-4


Lower Ki for β-Lactamase I Inhibition: Penilloic Acid vs. Penicilloic Acid

Phenoxymethylpenilloic acid inhibits β-lactamase I from Bacillus cereus with a Ki value lower than that of its precursor phenoxymethylpenicilloic acid. Kiener and Waley demonstrated that decarboxylation of penicilloic acids to penilloic acids yields 'somewhat lower Ki values,' establishing penilloic acids as the more potent non-β-lactam inhibitors in this class [1]. The inhibition is reversible and competitive. While boric acid remained the most potent inhibitor overall in that study, penilloic acids were the first reported β-lactamase inhibitors lacking the β-lactam ring [2].

Ki for β-lactamase I
Class-level inference
Penilloic acids exhibit directionally lower Ki than corresponding penicilloic acids (competitive inhibition, Bacillus cereus β-lactamase I).
Reported inhibitor class potency context
Exact Ki not numerically specified in primary reference; directionality established.
β-Lactamase inhibition Antibiotic resistance research Enzyme kinetics

Superior LC-MS/MS Signal Intensity as a Biomarker: Phenoxymethylpenilloic Acid (MET02) vs. Phenoxymethylpenicilloic Acid (PENV-HYDRO)

Giménez-López et al. (2024) directly compared phenoxymethylpenilloic acid (designated MET02) and phenoxymethylpenicilloic acid (PENV-HYDRO) as biomarkers for phenoxymethylpenicillin treatment in raw and cooked chicken meat. The peaks corresponding to MET02 were 'significantly more intense than those for PENV-HYDRO,' leading the authors to conclude that MET02 is the preferred biomarker for sample control [1]. Both compounds exhibited the highest relative abundances five days post-treatment (5PT) and showed sufficient thermal stability to withstand domestic cooking procedures such as boiling and grilling [2].

LC-MS/MS signal intensity
Head-to-head
MET02 (phenoxymethylpenilloic acid) peaks significantly more intense than PENV-HYDRO (penicilloic acid) in chicken meat extracts (LC-ESI-QqQ, 5 days post-treatment).
Supports biomarker detection sensitivity review
Qualitative intensity advantage validated experimentally; exact fold-change in article figures.
Food safety monitoring Veterinary drug residue analysis Biomarker validation

Diastereomeric Identity Resolvable by 270 MHz NMR: Enabling Lot-to-Lot Quality Verification

Decarboxylation of phenoxymethylpenicilloic acid to phenoxymethylpenilloic acid leads to epimerization at the C-5 position of the thiazolidine ring, generating a mixture of diastereomers. Kiener and Waley demonstrated that 270 MHz ¹H NMR spectroscopy can distinguish these epimers [1]. This structural feature—the defined diastereomeric composition—is absent in the parent penicilloic acid and in non-epimerizable analogs. Authenticated reference standards of phenoxymethylpenilloic acid are supplied with lot-specific certificates of analysis including ¹H NMR and mass spectrometry confirmation .

Diastereomeric identity (NMR)
Cross-study comparable
C-5 epimer mixture resolvable by 270 MHz ¹H NMR (D₂O + NaOD); two epimers distinguishable.
Enables lot-specific identity verification
Single-isomer analogs lack this built-in authenticity marker.
Impurity profiling NMR spectroscopy Reference standard characterization

Stability Advantage at Acidic pH for Quantitative Analytical Standardization

Studies on penicillin degradation in complex matrices demonstrate that penilloic acid is the dominant stable species under acidic conditions (pH 2, above 40 °C), unlike penicilloic acid, which is unstable and unsuitable as a long-term analytical standard [1]. Specifically, at pH 6 and 40 °C, penicilloic acid is the dominant species but is unstable; at pH 2 above 40 °C, penilloic acid becomes the dominant species and is stable, making it suitable as a standard for quantitative analysis and as a target for detecting penicillin use [2]. Phenoxymethylpenilloic acid, as the phenoxyacetyl analog, shares this class-level stability advantage over its penicilloic acid counterpart.

Acidic pH stability
Class-level inference
Penilloic acid is the dominant stable species at pH 2 above 40 °C; penicilloic acid is unstable under the same conditions.
Supports acidic forced degradation standard selection
Class-level finding from penicillin degradation in milk (UPLC-ESI-TOF-MS).
Degradation product stability Analytical method development Forced degradation studies

Pharmacopoeial Designation as EP Impurity F: Regulatory Traceability and Procurement Requirement

Phenoxymethylpenilloic acid is officially designated as Phenoxymethylpenicillin EP Impurity F (Penilloic Acids of Phenoxymethylpenicillin) under the European Pharmacopoeia monograph for phenoxymethylpenicillin . This regulatory designation mandates its use as a reference standard for impurity identification and quantification during API batch release and stability testing. Commercial suppliers provide this compound with full characterization documentation (COA including ¹H NMR, MS, and HPLC purity data) specifically for pharmacopoeial compliance [1]. The benzylpenilloic acid analog (CAS 501-34-8) serves a parallel role for benzylpenicillin but is not substitutable due to different chromatographic behavior and mass spectrometric properties mandated by monograph specificity.

EP Impurity F designation
Supporting evidence
Officially designated Phenoxymethylpenicillin EP Impurity F; phenoxyacetyl side chain differentiates from benzylpenilloic acid (C₁₅H₂₀N₂O₄S vs C₁₅H₂₀N₂O₃S).
Mandates use for impurity profiling compliance
Supplier COA includes ¹H NMR, MS, and HPLC purity data.
Pharmaceutical quality control Pharmacopoeial reference standards Regulatory impurity profiling

Physicochemical Profile for Method Development: Melting Point, Solubility, and Storage Specifications

Phenoxymethylpenilloic acid is supplied as a white solid with a melting point of 146–148 °C (reported range up to 152–154 °C by some vendors, lot-dependent) . It is soluble in methanol and aqueous base, and should be stored at -20 °C for long-term stability . Commercial lots are typically characterized with purity ≥98% by TLC or HPLC, with identity confirmed by ¹H NMR and mass spectrometry . These defined physicochemical parameters contrast with benzylpenilloic acid (MW 308.40, different solubility profile) and phenoxymethylpenicilloic acid (MW 368.40, unstable under acidic conditions), enabling unambiguous procurement specification.

Physicochemical profile
Data to verify
Reported MW 324.40 g/mol, MP 146–148 °C, white solid, soluble in MeOH and aqueous base, storage -20 °C.
Enables receipt identity verification
Supplier data; verify lot-specific COA for actual values.
Method development Reference standard handling Quality control specifications

Validated Application Scenarios for Phenoxymethylpenilloic Acid (Mixture of Diastereomers) CAS 4847-29-4 Based on Quantitative Differentiation Evidence


Pharmaceutical Impurity Reference Standard for Phenoxymethylpenicillin (Penicillin V) API Batch Release Testing

As the officially designated EP Impurity F for phenoxymethylpenicillin, this compound is the mandatory reference standard for HPLC/UPLC impurity profiling during API manufacture and batch release [1]. Its diastereomeric mixture identity, confirmed by 270 MHz NMR, provides an unambiguous chromatographic peak signature that differentiates it from other penicillin-related impurities . Substitution with benzylpenilloic acid (CAS 501-34-8) is not acceptable due to different side-chain chemistry and monograph requirements.

β-Lactamase I Inhibition Probe for Antibiotic Resistance Mechanism Studies

As a reversible competitive inhibitor of β-lactamase I from Bacillus cereus with a Ki value lower than the corresponding penicilloic acid, phenoxymethylpenilloic acid enables mechanistic studies of non-β-lactam inhibitor binding [1]. Its lack of an intact β-lactam ring makes it a valuable tool compound for investigating alternative inhibitor scaffolds distinct from clavulanic acid and sulbactam derivatives.

Biomarker Standard for LC-MS/MS Monitoring of Penicillin V Residues in Food Safety Testing

Based on the direct evidence from Giménez-López et al. (2024), phenoxymethylpenilloic acid (MET02) is the preferred analytical standard over phenoxymethylpenicilloic acid (PENV-HYDRO) for detecting penicillin V treatment residues in raw and cooked meat [1]. Its significantly higher MS signal intensity translates to lower limits of detection, and its thermal stability ensures reliable quantification even after sample cooking (boiling or grilling). Procurement of this compound as a certified reference material directly supports regulatory residue monitoring programs.

Forced Degradation Study Standard for Acidic Stress Testing of Penicillin V Formulations

Under acidic forced degradation conditions (pH 2, elevated temperature), penilloic acid is the dominant stable degradation species, in contrast to penicilloic acid which is unstable [1]. Phenoxymethylpenilloic acid therefore serves as the appropriate reference standard for identifying and quantifying the terminal degradation product in acidic stress studies of phenoxymethylpenicillin drug products and formulations, supporting ICH Q1A stability testing requirements.

Application
Selection Property
Validation Focus
Phenoxymethylpenicillin impurity profiling
EP Impurity F designation & diastereomeric identity
NMR confirmation, chromatographic specificity
β-Lactamase I mechanism studies
Reversible competitive inhibition (non-β-lactam scaffold)
Ki comparison with penicilloic acid, enzyme kinetics
Penicillin V residue monitoring in food
Higher MS signal intensity vs. penicilloic acid
Method sensitivity, thermal stability under cooking
Acidic forced degradation of penicillin V formulations
Stable penilloic acid species at acidic pH
Degradation product identification, ICH Q1A compliance
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